Cas no 124845-03-0 (ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate)

Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate is a heterocyclic ester compound featuring a cyclopropyl-substituted oxazole core. Its structure combines the stability of the oxazole ring with the steric and electronic effects of the cyclopropyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The ester functionality enhances its reactivity for further derivatization, such as hydrolysis or amidation. This compound is particularly useful in the development of agrochemicals and pharmaceuticals due to its potential bioactivity and modularity. Its well-defined chemical properties and synthetic versatility make it a preferred choice for researchers exploring novel heterocyclic frameworks.
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate structure
124845-03-0 structure
Product name:ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
CAS No:124845-03-0
MF:C9H11NO3
MW:181.188542604446
CID:4564518

ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-cyclopropylisoxazole-4-carboxylate
    • ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
    • 4-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester
    • Inchi: 1S/C9H11NO3/c1-2-12-9(11)7-5-10-13-8(7)6-3-4-6/h5-6H,2-4H2,1H3
    • InChI Key: NDNGQYPDYHCTKF-UHFFFAOYSA-N
    • SMILES: O1C(C2CC2)=C(C(OCC)=O)C=N1

ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2199-0583-10g
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
124845-03-0 95%+
10g
$2518.0 2023-09-06
TRC
E288506-500mg
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
124845-03-0
500mg
$ 365.00 2022-06-05
AN HUI ZE SHENG Technology Co., Ltd.
CB2199-0583-500mg
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
124845-03-0 95%+
500mg
¥2756.00 2023-09-15
Chemenu
CM279821-100mg
ethyl 5-cyclopropylisoxazole-4-carboxylate
124845-03-0 95%
100mg
$301 2023-11-21
A2B Chem LLC
AE64465-1mg
Ethyl 5-cyclopropylisoxazole-4-carboxylate
124845-03-0 95%+
1mg
$245.00 2024-04-20
Chemenu
CM279821-1g
ethyl 5-cyclopropylisoxazole-4-carboxylate
124845-03-0 95%
1g
$1303 2023-11-21
Life Chemicals
F2199-0583-5g
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
124845-03-0 95%+
5g
$1796.0 2023-09-06
Life Chemicals
F2199-0583-0.5g
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
124845-03-0 95%+
0.5g
$311.0 2023-09-06
TRC
E288506-100mg
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
124845-03-0
100mg
$ 95.00 2022-06-05
Life Chemicals
F2199-0583-0.25g
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
124845-03-0 95%+
0.25g
$177.0 2023-09-06

ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate Related Literature

Additional information on ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate

Introduction to Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate (CAS No. 124845-03-0)

Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate (CAS No. 124845-03-0) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound belongs to the oxazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of a cyclopropyl group in its molecular structure enhances its chemical stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate molecule consists of an oxazole ring substituted with a cyclopropyl group at the 5-position and a carboxylic acid esterified with ethyl at the 4-position. This specific arrangement of functional groups imparts unique properties that make it particularly interesting for medicinal chemistry research. The oxazole ring is known for its ability to participate in hydrogen bonding, which is crucial for the binding affinity of drug candidates to biological targets.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential pharmaceutical applications. Among these, oxazoles have emerged as a prominent class of scaffolds due to their versatility and biological activity. The cyclopropyl-substituted oxazole derivatives, such as Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate, have been extensively studied for their role in modulating various biological pathways.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of bioactive molecules. The cyclopropyl group can serve as a handle for further functionalization, allowing chemists to design more complex structures with tailored properties. This flexibility has made Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate a popular choice for researchers aiming to develop new drugs targeting neurological disorders, infectious diseases, and inflammatory conditions.

Recent studies have highlighted the pharmacological significance of oxazole derivatives in treating various diseases. For instance, some cyclopropyl-substituted oxazoles have demonstrated potent antimicrobial properties by interfering with bacterial cell wall synthesis. Additionally, these compounds have shown promise in inhibiting enzymes involved in inflammation and pain pathways, making them attractive candidates for anti-inflammatory drug development.

The synthesis of Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the formation of the oxazole ring through condensation reactions between appropriate precursors. Subsequent steps involve introducing the cyclopropyl group and esterifying the carboxylic acid moiety with ethanol under acidic conditions.

The structural features of this compound make it particularly amenable to computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques have been employed to predict how Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate might bind to proteins and other biomolecules. These studies have provided valuable insights into its potential mechanisms of action and have guided the design of more potent derivatives.

In conclusion, Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate (CAS No. 124845-03-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural attributes and demonstrated biological activities make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications for this molecule and related derivatives, its importance in medicinal chemistry is likely to grow even further.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.